
Methylcarbamic acid--tetradec-9-en-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) is a chemical compound with the molecular formula C16H33NO3 and a molecular weight of 287.438 g/mol . This compound is known for its unique structure, which includes a long aliphatic chain with a double bond and a methylcarbamic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylcarbamic acid–tetradec-9-en-1-ol (1/1) typically involves the reaction of tetradec-9-en-1-ol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetradec-9-en-1-ol} + \text{Methyl isocyanate} \rightarrow \text{Methylcarbamic acid–tetradec-9-en-1-ol (1/1)} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or other oxygenated products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methylcarbamic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the methylcarbamic acid group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated aliphatic compounds.
Substitution: Various substituted carbamates.
Scientific Research Applications
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methylcarbamic acid–tetradec-9-en-1-ol (1/1) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Tetradec-9-en-1-ol: A similar compound without the methylcarbamic acid group.
Methylcarbamic acid–dodec-9-en-1-ol (1/1): A compound with a shorter aliphatic chain.
Methylcarbamic acid–hexadec-9-en-1-ol (1/1): A compound with a longer aliphatic chain.
Uniqueness
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) is unique due to its specific combination of a long aliphatic chain with a double bond and a methylcarbamic acid group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
CAS No. |
81189-51-7 |
|---|---|
Molecular Formula |
C16H33NO3 |
Molecular Weight |
287.44 g/mol |
IUPAC Name |
methylcarbamic acid;tetradec-9-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3-2(4)5/h5-6,15H,2-4,7-14H2,1H3;3H,1H3,(H,4,5) |
InChI Key |
DLNNFRDXMUBCLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCO.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


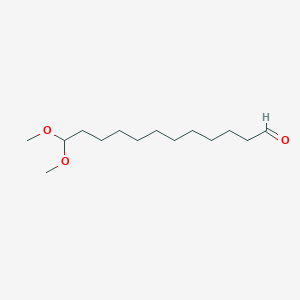
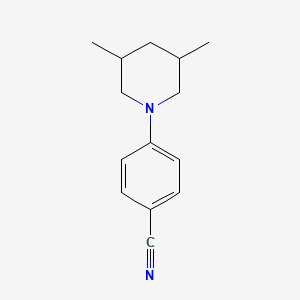
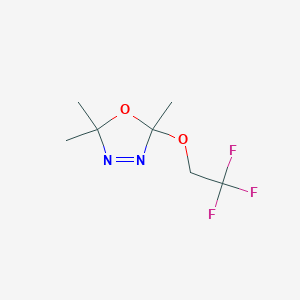
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)

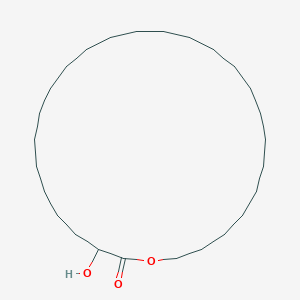
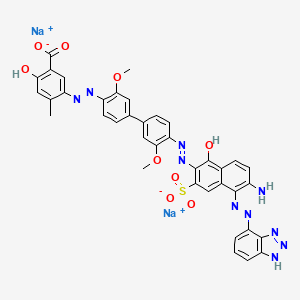

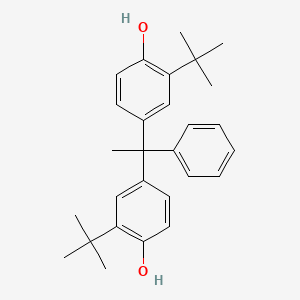

![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)

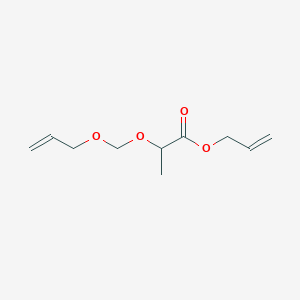
![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)
